5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5-Chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxy methyl moiety, which is further connected to a benzodiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxy methyl chloride: This involves the reaction of 4-chloro-3-methylphenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.
Cyclization to form 5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole: The final step involves the reaction of 4-chloro-3-methylphenoxy methyl chloride with o-phenylenediamine under acidic conditions to form the desired benzodiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzodiazole core which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated compound with antimicrobial properties.
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: A compound with similar structural features and potential biological activities.
Uniqueness
5-Chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and phenoxy methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H12Cl2N2O |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
6-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O/c1-9-6-11(3-4-12(9)17)20-8-15-18-13-5-2-10(16)7-14(13)19-15/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
LLNUSDHHOTUBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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